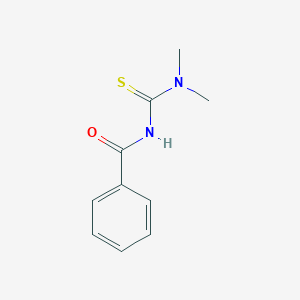

N-(dimethylcarbamothioyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(dimethylcarbamothioyl)benzamide is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Recent studies have highlighted the antimicrobial and anticancer properties of N-(dimethylcarbamothioyl)benzamide derivatives. For instance, compounds derived from this base structure have been synthesized and evaluated for their efficacy against various bacterial strains and cancer cell lines.

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported as low as 5.08 µM for certain compounds, indicating strong antibacterial properties comparable to established antibiotics like fluconazole .

- Anticancer Activity : In vitro studies have shown that some derivatives possess potent anticancer effects, with IC50 values lower than those of standard chemotherapeutics such as 5-fluorouracil (5-FU). For example, one compound achieved an IC50 of 4.12 µM against specific cancer cell lines .

Metal Complexation

This compound has been extensively studied for its ability to form complexes with various metal ions, which can enhance its biological activity and broaden its applications.

- Copper and Nickel Complexes : Research has demonstrated the synthesis of copper(II) and nickel(II) complexes of N-(dimethylcarbamothioyl)-4-fluorobenzamide. These complexes were characterized using techniques such as X-ray diffraction and cyclic voltammetry, revealing interesting electrochemical properties . The coordination of metal ions can significantly alter the reactivity and stability of the compound, making it useful in catalysis.

- Cobalt Complexes : Additionally, tris-chelate complexes of cobalt(III) with derivatives of this compound have been synthesized. These complexes showed catalytic activity in oxidation reactions, highlighting their potential in organic synthesis .

Material Science

The unique properties of this compound derivatives extend to material science applications, particularly in the development of new materials for electronic or photonic devices.

- Electrochemical Properties : The electrochemical behavior of metal complexes involving this compound has been investigated for potential applications in sensors or energy storage devices. The ability to modify the electronic properties through metal coordination opens avenues for innovative material design .

Data Summary

属性

CAS 编号 |

29511-50-0 |

|---|---|

分子式 |

C10H12N2OS |

分子量 |

208.28 g/mol |

IUPAC 名称 |

N-(dimethylcarbamothioyl)benzamide |

InChI |

InChI=1S/C10H12N2OS/c1-12(2)10(14)11-9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,13,14) |

InChI 键 |

UJNPFRWNURYKFC-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)NC(=O)C1=CC=CC=C1 |

规范 SMILES |

CN(C)C(=S)NC(=O)C1=CC=CC=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。